molecular formula C14H24ClNO B1378103 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride CAS No. 1384429-91-7

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride

Cat. No.: B1378103
CAS No.: 1384429-91-7
M. Wt: 257.8 g/mol
InChI Key: IRJJJVSXFHGISN-UHFFFAOYSA-N
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Description

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride is a chemical compound with a complex structure that includes an aromatic benzene ring substituted with an amino group and a dimethylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene, which is then converted to its hydrochloride salt. The synthesis may involve the following steps:

    Formation of the Amino Group:

    Attachment of the Dimethylbutoxy Group: This step often involves etherification reactions where the butoxy group is attached to the benzene ring.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3-dimethylbutanoic acid: Similar in structure but lacks the aromatic benzene ring.

    1-(2-Amino-3,3-dimethylbutoxy)-2-fluorobenzene: Contains a fluorine atom instead of the dimethyl groups on the benzene ring.

    2-(2-Amino-3,3-dimethylbutoxy)-1,3-difluorobenzene: Contains two fluorine atoms on the benzene ring.

Uniqueness

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)-3,3-dimethylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-10-7-6-8-11(2)13(10)16-9-12(15)14(3,4)5;/h6-8,12H,9,15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJJJVSXFHGISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-91-7
Record name 2-Butanamine, 1-(2,6-dimethylphenoxy)-3,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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